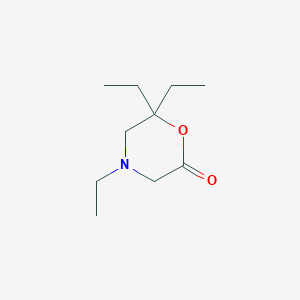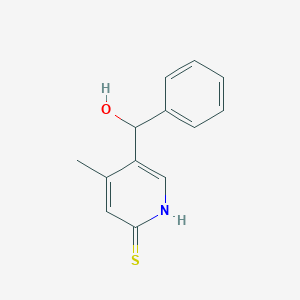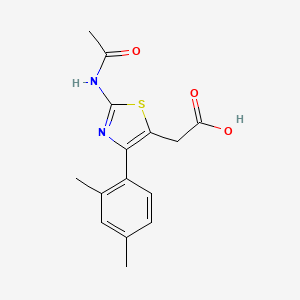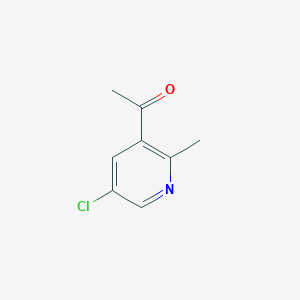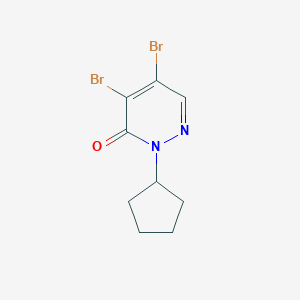
4,5-Dibromo-2-cyclopentylpyridazin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dibromo-2-cyclopentylpyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazinone family. Compounds in this family are known for their diverse biological activities and applications in medicinal chemistry. The presence of bromine atoms and a cyclopentyl group in its structure suggests potential unique reactivity and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-2-cyclopentylpyridazin-3(2H)-one typically involves the bromination of a pyridazinone precursor. A common synthetic route might include:
Starting Material: A pyridazinone derivative.
Bromination: Using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Cyclopentyl Group Introduction: This can be achieved through alkylation reactions using cyclopentyl halides in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic route for large-scale production. This includes:
Reaction Optimization: Ensuring high yield and purity.
Scalability: Using continuous flow reactors or batch reactors.
Purification: Techniques like recrystallization, chromatography, or distillation.
Análisis De Reacciones Químicas
Types of Reactions
4,5-Dibromo-2-cyclopentylpyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Reduction Reactions: The compound can be reduced to remove the bromine atoms.
Oxidation Reactions: Oxidation can modify the cyclopentyl group or the pyridazinone ring.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Substitution: Formation of substituted pyridazinones.
Reduction: Formation of debrominated pyridazinones.
Oxidation: Formation of oxidized derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Studying its effects on biological systems and potential as a bioactive compound.
Medicine: Investigating its potential as a therapeutic agent due to its unique structure.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4,5-Dibromo-2-cyclopentylpyridazin-3(2H)-one would depend on its specific interactions with molecular targets. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate their activity.
Pathway Interference: Affecting biochemical pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
4,5-Dichloro-2-cyclopentylpyridazin-3(2H)-one: Similar structure with chlorine atoms instead of bromine.
4,5-Dibromo-2-methylpyridazin-3(2H)-one: Similar structure with a methyl group instead of a cyclopentyl group.
Uniqueness
4,5-Dibromo-2-cyclopentylpyridazin-3(2H)-one is unique due to the presence of both bromine atoms and a cyclopentyl group, which can impart distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C9H10Br2N2O |
|---|---|
Peso molecular |
322.00 g/mol |
Nombre IUPAC |
4,5-dibromo-2-cyclopentylpyridazin-3-one |
InChI |
InChI=1S/C9H10Br2N2O/c10-7-5-12-13(9(14)8(7)11)6-3-1-2-4-6/h5-6H,1-4H2 |
Clave InChI |
IIYQVUBNCLDFKM-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(C1)N2C(=O)C(=C(C=N2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


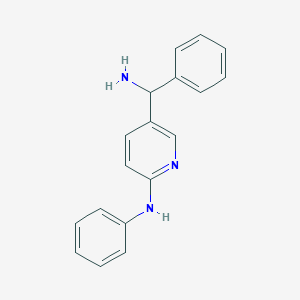
![2-(2,4-Dichlorophenyl)-5,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B11811884.png)





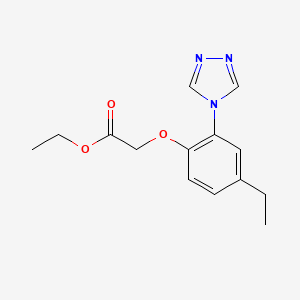
![3-Chloro-4,6-dimethylbenzo[d]isoxazole](/img/structure/B11811915.png)
